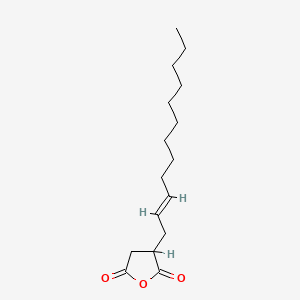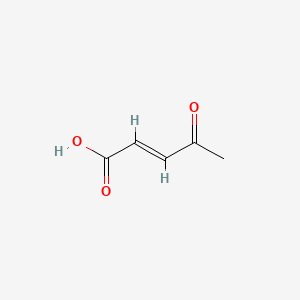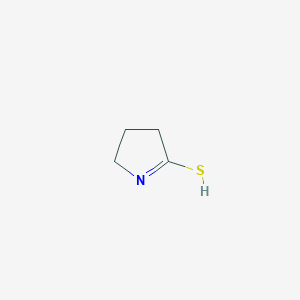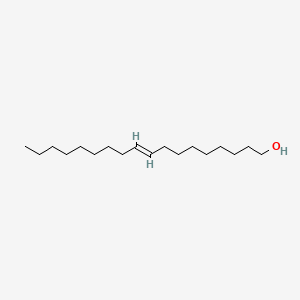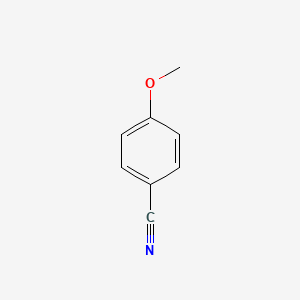
5,6,7,8-Tetrahydro-2-naphthol
概要
説明
5,6,7,8-Tetrahydro-2-naphthol is a chemical compound also known as 5,6,7,8-tetrahydro-beta-naphthol, 6-tetralinol, 6-hydroxytetralin, 5,6,7,8-tetrahydro-2-hydroxynaphthalene, 5,6,7,8-tetrahydro-2-naphthalenol, 2-hydroxy-5,6,7,8-tetrahydronaphthalene, and 6-hydroxy-1,2,3,4-tetrahydronaphthalene . It has been used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O . Its molecular weight is 148.20 . The compound’s structure can be represented by the canonical SMILES stringC1CCC2=C(C1)C=CC(=C2)O . Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 59-61 degrees Celsius and a boiling point of 275-276 degrees Celsius . It is sensitive to air .科学的研究の応用
Catalytic Synthesis of Biologically Interesting Compounds : A method for the catalytic synthesis of 5,6,7,8-tetrahydronaphthols by reduction of naphthols was developed, retaining functional phenol scaffolds and avoiding byproducts. This method is significant for creating biologically interesting compounds (He, Tang, Luo, & Zeng, 2018).
Selective Hydrogenation in Chemistry : The selective hydrogenation of 1-naphthol to 5,6,7,8-tetrahydro-1-naphthol using various catalysts, including a superior NiB/ultrastable Y zeolite nanocatalyst, was investigated, showcasing its potential in chemical synthesis (Wang & Liu, 2017).
Study of Hydrogen Bonding and Fluorescence Emission : Research explored the hydrogen bonding interactions of 5,6,7,8-Tetrahydro-2-naphthol with triethylamine in various solvents, focusing on its ground and excited states, which has implications in molecular interaction studies (Pal, Mallik, Ganguly, & Banerjee, 1989).
Organic Synthesis and Modification : The synthesis and demethylation of 5,6,7,8-tetrahydro-4,9-dimethoxy-1H-benz[f]indole, starting from 5,6,7,8-tetrahydro-l-naphthol, highlights its role as a precursor in the preparation of complex organic compounds (Malesani, Ferlin, & Masiero, 1982).
Spectroscopic Studies : Studies on the effect of hydrogen bonding on the electronic absorption spectra of this compound, among other tetrahydronaphthols, provide insights into molecular properties relevant for spectroscopic analysis (Laha, Chatterjee, Chakravorti, Ganguly, & Banerjee, 1982).
Influence of Solvents in Catalysis : Research on the selective hydrogenation of 2-naphthol and the influence of solvents and amines on this process demonstrated the chemical versatility of this compound in catalytic reactions (Kajitani, Watanabe, Iimura, & Sugimori, 1975).
Intramolecular Alkylation Studies : Studies on the intramolecular alkylation of this compound provide insights into complex organic synthesis processes, relevant for producing intricate molecular structures (Beames, Klose, & Mander, 1974).
Biological Evaluation : Some 1-naphthol derivatives, including this compound, were synthesized and evaluated for antioxidant properties and enzyme inhibition, indicating potential applications in medicinal chemistry (Erdoğan, Köse, Eşsiz, & Gülçin, 2021).
Safety and Hazards
5,6,7,8-Tetrahydro-2-naphthol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It has been used as a model compound in the study of photochemical transformation of 17β-estradiol (a natural estrogenic steroid) and 17α-ethinylestradiol (a synthetic oral contraceptive) . This suggests that it may interact with similar targets as these compounds, potentially influencing estrogen receptors or related pathways.
Mode of Action
As a model compound in the study of photochemical transformation of certain steroids , it likely interacts with its targets in a manner that influences these transformations
Biochemical Pathways
Given its use in studies of photochemical transformations of steroids , it may be involved in pathways related to steroid metabolism or signaling. Further investigation is required to confirm this and identify the downstream effects.
Result of Action
Its role as a model compound in studies of photochemical transformations of steroids
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-2-naphthol plays a significant role in biochemical reactions, particularly in the study of photochemical transformations of steroidal compounds such as 17β-estradiol and 17α-ethinylestradiol . It interacts with various enzymes and proteins involved in these transformations. For instance, it has been observed to form hydrogen bonds with triethylamine in different solvents, which affects its fluorescence emission . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and ion pairs with other molecules can affect cellular metabolism and the overall cellular environment . These interactions can lead to changes in cell signaling pathways, potentially altering gene expression and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form hydrogen bonds and ion pairs with other molecules, influencing enzyme activity and gene expression . The compound’s ability to quench fluorescence emission in the presence of triethylamine suggests that it can interact with excited states of molecules, affecting their energy states and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by the surrounding environment, including the presence of other chemicals and the polarity of solvents . Long-term studies have shown that its interactions with other molecules can lead to changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, potentially leading to cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution is influenced by its chemical properties and the cellular environment, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870851 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-78-6, 21664-09-5 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Tetralinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



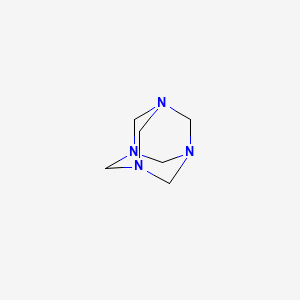

![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)

